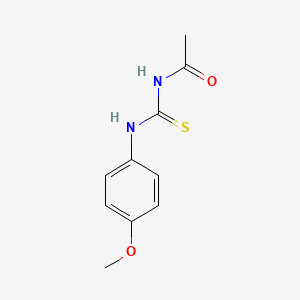

N-((4-Methoxyphenyl)carbamothioyl)acetamide

描述

属性

IUPAC Name |

N-[(4-methoxyphenyl)carbamothioyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-7(13)11-10(15)12-8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H2,11,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEKDJKWVBTBPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=S)NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Methoxyphenyl)carbamothioyl)acetamide typically involves the reaction of 4-methoxyaniline with acetic anhydride to form N-(4-methoxyphenyl)acetamide. This intermediate is then reacted with thiophosgene to introduce the carbamothioyl group, resulting in the formation of this compound. The reaction conditions generally include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

化学反应分析

Types of Reactions

N-((4-Methoxyphenyl)carbamothioyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted phenylacetamides depending on the nucleophile used.

科学研究应用

N-((4-Methoxyphenyl)carbamothioyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of N-((4-Methoxyphenyl)carbamothioyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Thiazole-Based Acetamide Derivatives ()

Compounds 13–18 in are thiazole-acetamide hybrids with piperazine and aryl substituents. For instance, 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) shares the 4-methoxyphenyl group with the target compound but incorporates a thiazole ring and piperazine linker. Key differences include:

- Molecular Weight : Compound 18 (438.54 g/mol) has a higher molecular weight than N-((4-Methoxyphenyl)carbamothioyl)acetamide (~240 g/mol, estimated), due to the additional thiazole and piperazine moieties.

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~240 | Not reported | Carbamothioyl, 4-methoxyphenyl |

| Compound 18 | 438.54 | 302–303 | Thiazole, piperazine, acetamide |

Quinazoline Sulfonamide Derivatives ()

Compounds 38–40 in feature a quinazoline sulfonyl group linked to acetamide and methoxyphenyl groups. Unlike the target compound’s carbamothioyl group, these derivatives have sulfonamide (-SO₂NH-) linkages. Biological testing revealed potent anticancer activity against HCT-1, SF268, and MCF-7 cell lines, with IC₅₀ values in the micromolar range. This suggests that replacing the carbamothioyl group with sulfonamide can enhance cytotoxicity, possibly due to improved solubility or target affinity .

Benzoylthiourea Derivatives ()

Benzoylthioureas such as N-(dibenzylcarbamothioyl)-3-methylbutanamide share the carbamothioyl group with the target compound. FT-IR data for these analogs show characteristic C=S stretches at 1250–1150 cm⁻¹, which are critical for confirming the thiourea moiety. The target compound’s spectroscopic profile would align with these findings, though the 4-methoxyphenyl group may introduce unique electronic effects in NMR (e.g., deshielded aromatic protons) .

1,3,4-Thiadiazole Derivatives ()

Two thiadiazole-acetamide hybrids, N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide and its analogs, demonstrated 100% efficacy in anticonvulsant assays. The thiadiazole ring introduces planar rigidity, which may enhance blood-brain barrier penetration compared to the target compound’s flexible carbamothioyl group. This highlights how heterocyclic modifications influence pharmacokinetics .

Antimicrobial Oxadiazole Derivatives ()

Compounds 2a and 2b in combine benzofuran-oxadiazole with acetamide groups. 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) showed potent antimicrobial activity, likely due to the oxadiazole’s electron-deficient nature enhancing target binding. The thioether (-S-) linker in 2b differs from the carbamothioyl group but underscores the importance of sulfur in bioactivity .

生物活性

N-((4-Methoxyphenyl)carbamothioyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article presents a comprehensive review of its biological activity, mechanisms of action, and relevant case studies.

Chemical Formula

- Molecular Formula: CHNOS

Structural Characteristics

- The compound features a methoxy group (–OCH₃) and a carbamothioyl group (–C(=S)NHR), which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves inhibition of key enzymes related to bacterial cell wall synthesis, leading to cell death. For instance, studies have demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 50 to 100 μg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies show that it induces apoptosis in cancer cell lines, particularly in breast cancer models such as MDA-MB-231 and MCF-7. The IC₅₀ values for these cell lines range from 1.52 to 6.31 μM, indicating a selective toxicity towards cancer cells compared to normal cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, which is essential for both microbial growth and cancer cell proliferation.

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to increased annexin V-FITC positivity, which indicates late-stage apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC₅₀ (μM) |

|---|---|---|---|

| N-(4-Methoxyphenyl)acetamide | Moderate | Low | N/A |

| N-(4-Methoxyphenyl)thiourea | High | Moderate | 5.5 |

| This compound | High | High | 1.52 - 6.31 |

The table above illustrates the comparative efficacy of this compound against similar compounds in terms of antimicrobial and anticancer activities.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various compounds, this compound was shown to inhibit S. aureus growth by over 80% at a concentration of 50 μg/mL, showcasing its potential as an effective antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

A series of experiments on the MDA-MB-231 breast cancer cell line revealed that treatment with this compound resulted in a significant increase in apoptotic markers compared to untreated controls, indicating its potential as an anticancer therapeutic .

常见问题

Q. How can researchers design novel derivatives with improved pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。